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Compound of Interest

Compound Name: Triamterene D5

Cat. No.: B560047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on the
stable isotopes of Triamterene, with a primary focus on its deuterated form, Triamterene-d5.
This document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and metabolic studies.

Introduction to Triamterene and Its Stable Isotopes

Triamterene is a potassium-sparing diuretic used in the management of edema and
hypertension.[1][2] It functions by directly blocking the epithelial sodium channel (ENaC) in the
distal convoluted tubule of the kidney, leading to a modest increase in sodium and water
excretion while conserving potassium.[1][3] The study of its pharmacokinetics and metabolism
is crucial for optimizing its therapeutic use and minimizing potential side effects.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and to
guantify their presence in biological matrices with high precision.[4] Deuterated compounds, in
particular, are widely used as internal standards in mass spectrometry-based bioanalytical
methods and as tracers in pharmacokinetic studies. Triamterene-d5 is a stable isotope-labeled
version of Triamterene where five hydrogen atoms on the phenyl ring have been replaced with
deuterium.
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Physicochemical Properties of Triamterene and
Triamterene-d5

A summary of the key physicochemical properties of both unlabeled Triamterene and its
deuterated analog, Triamterene-d5, is presented in Table 1. This information is essential for the
development of analytical methods and for understanding the drug's behavior in biological
systems.

Table 1: Physicochemical Properties of Triamterene and Triamterene-d5

Property Triamterene Triamterene-d5 Reference(s)
6-phenylpteridine- 6-(phenyl-d5)-2,4,7-

'UPAC Name 2,:7-tr?/apr)nine pt((::idinztriariine

Chemical Formula C12H11N7 C12HeDsN7

Molecular Weight 253.26 g/mol 258.29 g/mol

CAS Number 396-01-0 1189922-23-3

Odorless yellow )
Light yellow to yellow

Appearance powder or crystalline ]
) solid
solid
_ _ >300 °C
Melting Point 316 °C
(decomposes)

Very slightly soluble in  Slightly soluble in

Solubility
water DMSO and Methanol

>99% deuterated

Purity (Typical) forms, >95% (HPLC)

Synthesis and Characterization of Triamterene-d5

While Triamterene-d5 is commercially available from various suppliers, detailed experimental
protocols for its synthesis are not publicly disclosed in the scientific literature and are
considered proprietary information by the manufacturers. General approaches to the synthesis
of deuterated aromatic compounds often involve methods such as acid- or metal-catalyzed
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hydrogen-deuterium exchange reactions on the parent molecule or the use of deuterated
starting materials in a multi-step synthesis.

The characterization of Triamterene-d5 is crucial to confirm its identity, purity, and the extent of
isotopic labeling. The primary analytical techniques employed for this purpose are mass
spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Triamterene-d5 and to assess
the degree of deuteration. The mass spectrum would be expected to show a molecular ion
peak at an m/z value corresponding to the mass of the deuterated compound (approximately
258.3), which is 5 mass units higher than that of unlabeled Triamterene (253.3). Commercial
suppliers often provide a certificate of analysis indicating the isotopic purity, which is
determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the specific
sites of isotopic labeling. In the *H NMR spectrum of Triamterene-d5, the signals corresponding
to the protons on the phenyl ring would be absent or significantly reduced in intensity,
confirming the successful deuteration at these positions. The signals for the amino and
pteridine ring protons would remain. 13C NMR would show shifts consistent with the pteridine
core and the deuterated phenyl ring. While commercial suppliers may have this data available
upon request, it is not generally published in the scientific literature.

Applications of Triamterene Stable Isotopes

The primary application of Triamterene-d5 is as an internal standard for the quantitative
analysis of Triamterene in biological samples (e.g., plasma, urine) by liquid chromatography-
mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its similar
chemical and physical properties to the unlabeled drug ensure that it behaves similarly during
sample preparation and analysis, while its different mass allows for its distinct detection by the
mass spectrometer, enabling accurate and precise quantification of the parent drug.

Another key application is its use as a tracer in pharmacokinetic and metabolic studies. By
administering Triamterene-d5, researchers can track its absorption, distribution, metabolism,
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and excretion (ADME) without the need for radioactive isotopes. This allows for a safer and
more detailed investigation of the drug's fate in the body.

Pharmacokinetics and Metabolism of Triamterene

Understanding the pharmacokinetics and metabolism of Triamterene is essential for
interpreting studies that utilize its stable isotopes. Triamterene is rapidly absorbed after oral
administration, with peak plasma concentrations reached within 1.1 to 1.5 hours. The
bioavailability is approximately 52%, and it has a terminal half-life of about 255 minutes (4.25
hours).

The primary metabolic pathway of Triamterene is hydroxylation of the phenyl ring at the 4'-
position to form 4'-hydroxytriamterene, which is then rapidly conjugated to form the
pharmacologically active metabolite, 4'-hydroxytriamterene sulfate. This metabolic process is a
key area of investigation where stable isotopes can provide significant insights.

Table 2: Pharmacokinetic Parameters of Triamterene in Healthy Volunteers

Parameter Value Reference(s)
Bioavailability 52%

Time to Peak Plasma

Concentration (Tmax) 1-1-15hours

Terminal Half-life (t¥2) 255 + 42 minutes

Total Plasma Clearance 4.4 +1.41 L/minute

Major Metabolite 4'-hydroxytriamterene sulfate

Metabolite Half-life 188 £ 70 minutes

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Triamterene and its
metabolites are often specific to the research laboratory or company that developed them.
However, a general workflow for the use of Triamterene-d5 as an internal standard in a
pharmacokinetic study can be outlined.
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Caption: General workflow for a pharmacokinetic study of Triamterene using Triamterene-d5 as
an internal standard.

Signaling and Metabolic Pathways

The primary mechanism of action of Triamterene is the blockade of the epithelial sodium
channel (ENaC). Its metabolism, as previously mentioned, involves hydroxylation and sulfation.
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Caption: Mechanism of action and metabolic pathway of Triamterene.

Conclusion
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Stable isotopes of Triamterene, particularly Triamterene-d5, are indispensable tools for modern
drug development and clinical research. They provide a safe and highly accurate means to
guantify the drug in biological matrices and to study its pharmacokinetic and metabolic profile.
While detailed synthesis protocols are often proprietary, the principles of their application are
well-established. The continued use of stable isotope-labeled compounds will undoubtedly
contribute to a deeper understanding of Triamterene's pharmacology and the development of
improved therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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